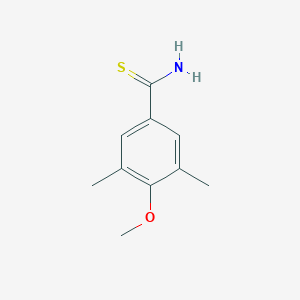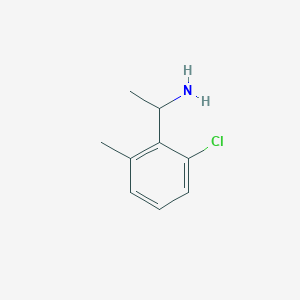
5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid is a chemical compound belonging to the class of 1,2,3-triazoles These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid typically involves the azide-alkyne Huisgen cycloaddition, also known as “click chemistry.” This reaction is a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne to form a 1,2,3-triazole ring . The reaction is often catalyzed by copper(I) ions, which facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of 1,2,3-triazoles, including this compound, can be achieved through continuous flow synthesis. This method allows for the efficient and scalable production of triazole derivatives by optimizing reaction conditions and minimizing side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and coatings.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, triazole derivatives have been shown to inhibit carbonic anhydrase enzymes by binding to their active sites . This interaction can disrupt the enzyme’s function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclopropyl-4,5-dihydro-1H-1,2,3-triazole: This compound has a similar triazole ring structure but lacks the hexyl chain.
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate: This derivative includes a benzyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of 5-Cyclopropyl-1-hexyl-1h-1,2,3-triazole-4-carboxylic acid lies in its combination of a cyclopropyl group and a hexyl chain
Eigenschaften
Molekularformel |
C12H19N3O2 |
|---|---|
Molekulargewicht |
237.30 g/mol |
IUPAC-Name |
5-cyclopropyl-1-hexyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C12H19N3O2/c1-2-3-4-5-8-15-11(9-6-7-9)10(12(16)17)13-14-15/h9H,2-8H2,1H3,(H,16,17) |
InChI-Schlüssel |
BVIWEZLGHCOZFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C(=C(N=N1)C(=O)O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-Chloro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13612823.png)
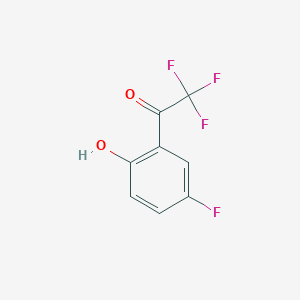
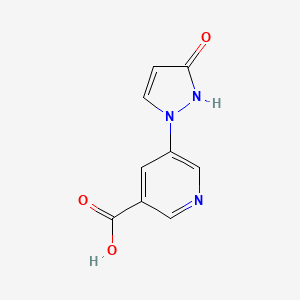
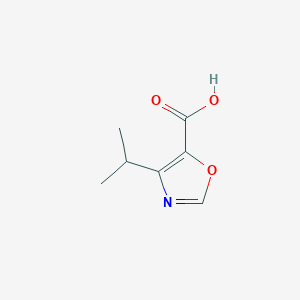
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13612842.png)

